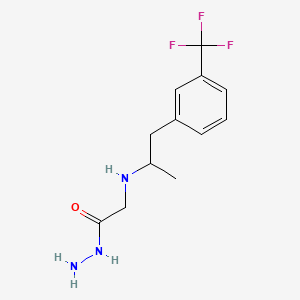
4-(4-Tert-butylcyclohexyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Tert-butylcyclohexyl)phenol is an organic compound with the molecular formula C16H26O. It is a white solid with a distinct phenolic odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Tert-butylcyclohexyl)phenol can be synthesized through the acid-catalyzed alkylation of phenol with isobutene. This reaction typically yields 2-tert-butylphenol as a major side product . Another method involves the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring .
Industrial Production Methods
In industrial settings, this compound is often produced using Friedel-Crafts alkylation reactions. Common alkylation reagents include isobutene, tert-butanol, and methyl tert-butyl ether (MTBE). Homogeneous catalysis, such as liquid acid and ionic liquid, is commonly employed in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Tert-butylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Hydrogenation of this compound yields trans-4-tert-butylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using catalysts such as Raney nickel or rhodium-carbon.
Substitution: Friedel-Crafts alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Trans-4-tert-butylcyclohexanol
Substitution: Various alkylated phenols
Wissenschaftliche Forschungsanwendungen
4-(4-Tert-butylcyclohexyl)phenol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(4-Tert-butylcyclohexyl)phenol involves its interaction with molecular targets and pathways related to oxidative stress. It acts as an antioxidant by neutralizing free radicals and reducing reactive oxygen species production . This property makes it valuable in stabilizing various compounds and enhancing the durability of materials such as plastics and rubber.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butylphenol
- 4-tert-Butylphenol
- 2,4-Ditert-butylphenol
Comparison
4-(4-Tert-butylcyclohexyl)phenol is unique due to its specific structure, which imparts distinct chemical properties. Unlike bisphenol A, which is difunctional and used as a polymer chain extender, this compound is monofunctional and acts as a chain stopper or endcapper in polymer science . This characteristic allows it to control molecular weight by limiting chain growth, making it valuable in various industrial applications.
Eigenschaften
CAS-Nummer |
266338-16-3 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
4-(4-tert-butylcyclohexyl)phenol |
InChI |
InChI=1S/C16H24O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h6-7,10-12,14,17H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
KPCLVSPXEUXINT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


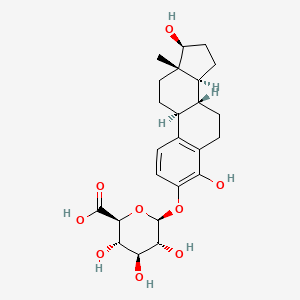


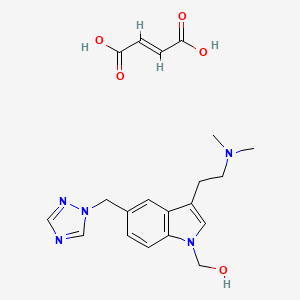
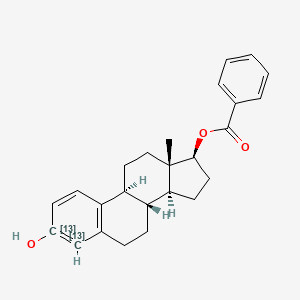
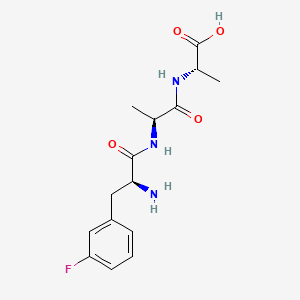
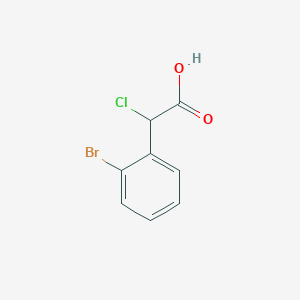

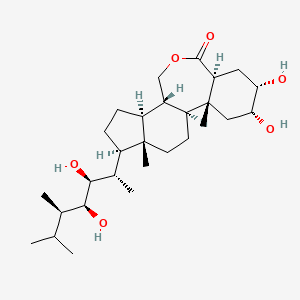

![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
